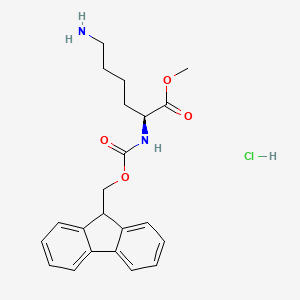![molecular formula C29H18Br2 B3030019 5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene CAS No. 854952-90-2](/img/structure/B3030019.png)
5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene
Descripción general
Descripción
5,9-Dibromo-7,7-diphenyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C29H18Br2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene consists of a benzo[c]fluorene core substituted with bromine atoms at the 5 and 9 positions and phenyl groups at the 7 position . The molecular weight of the compound is 526.26 .Physical And Chemical Properties Analysis
5,9-Dibromo-7,7-diphenyl-7H-Benzo[c]fluorene has a melting point range of 244.0 to 248.0 °C .Aplicaciones Científicas De Investigación
OLED Applications
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene has been utilized in the field of organic light-emitting diodes (OLEDs). Specifically, it has been employed as a host material in blue OLEDs. In a study by Lee and Gong (2011), new spirobenzofluorene-based blue host materials, which included derivatives of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene, demonstrated promising luminance efficiencies and blue electroluminescence (EL) spectra, highlighting their potential in OLED applications (Lee & Gong, 2011).
Synthesis of Dicyano-Substituted Derivatives
Gawel et al. (2016) developed a one-step synthesis method for 5,6-dicyano-7-(diphenylvinyl)-7H-benzo[c]fluorenes, starting from tetraaryl[3]cumulenes and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method, involving 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene, showcased a novel approach to creating dicyanobenzo[c]fluorene derivatives with potential applications in optoelectronics and material science (Gawel et al., 2016).
Photophysical Properties
Kurdyukova et al. (2012) investigated the absorption spectra of various merocyanine dyes based on fluorene derivatives, including those related to 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene. This research provided insights into the electronic structure and types of electronic transitions in these materials, which could be relevant for applications in photonic and electronic devices (Kurdyukova et al., 2012).
Electroluminescent Characteristics
Lee, Seo, and Gong (2012) designed and prepared deep blue fluorescent host materials based on spiro[benzo[c]fluorene-7,9'-fluorene] core structures with aromatic wings, where 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene derivatives played a crucial role. These materials exhibited high fluorescent quantum yields and good thermal properties, indicating their potential in advanced electroluminescent devices (Lee, Seo, & Gong, 2012).
Propiedades
IUPAC Name |
5,9-dibromo-7,7-diphenylbenzo[c]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2/c30-21-15-16-24-25(17-21)29(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-18-27(31)22-13-7-8-14-23(22)28(24)26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOKACQQFORURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





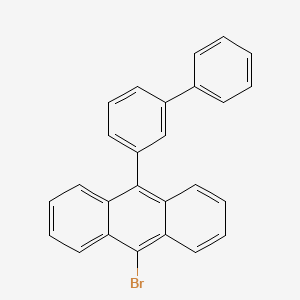

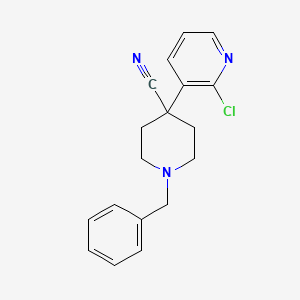
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
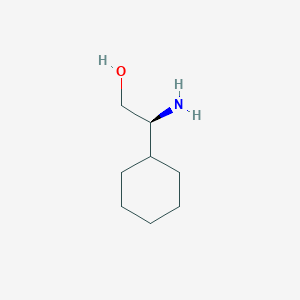
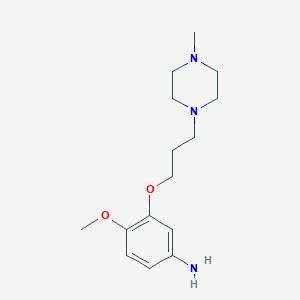

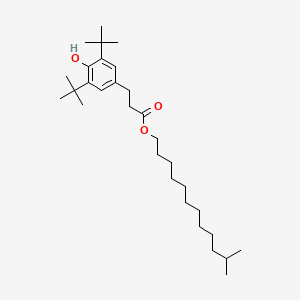
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)
